rac 5-Hydroxy Propentofylline is a hydroxy metabolite of Propentofylline, a xanthine derivative recognized for its neuroprotective properties. This compound is primarily studied for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's disease, and serves as a reference standard in analytical chemistry to explore the behavior of xanthine derivatives .
The synthesis of rac 5-Hydroxy Propentofylline typically involves the hydroxylation of Propentofylline. This process often requires specific catalysts and controlled reaction environments to achieve high purity and yield.
The molecular formula for rac 5-Hydroxy Propentofylline is with a molecular weight of approximately 296.38 g/mol. The compound's structure features a purine backbone typical of xanthine derivatives, with specific functional groups that contribute to its unique properties.
rac 5-Hydroxy Propentofylline participates in various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.
The mechanism by which rac 5-Hydroxy Propentofylline exerts its effects is primarily linked to its parent compound, Propentofylline. As a phosphodiesterase inhibitor, it enhances cyclic adenosine monophosphate levels within cells, which can lead to improved neuroprotective outcomes by modulating inflammatory responses and promoting neuronal survival .
The compound exhibits characteristics typical of xanthine derivatives, including potential interactions with various biological targets that modulate cellular signaling pathways. Its unique hydroxylation provides it with distinct chemical reactivity compared to similar compounds like Pentoxifylline and Theophylline .
rac 5-Hydroxy Propentofylline has a broad spectrum of scientific applications:
rac 5-Hydroxy Propentofylline (IUPAC name: 1-(5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione; molecular formula: C₁₅H₂₄N₄O₃; molecular weight: 308.38 g/mol) is a primary metabolite of the xanthine-based neuroprotective agent Propentofylline (PPF) [1] [3] [9]. Structurally, it features a hydroxy substitution at the 5′ position of the hexyl side chain attached to the N¹ position of the xanthine core, distinguishing it from the parent compound’s ketone group at this position. This modification significantly alters its physicochemical properties, including increased hydrophilicity (LogP reduction) and hydrogen-bonding capacity [3] [9].
Propentofylline undergoes rapid and extensive hepatic metabolism in humans, with rac 5-Hydroxy Propentofylline representing a major bioactive derivative. Pharmacokinetic studies in human volunteers reveal:
Table 1: Key Physicochemical and Pharmacokinetic Properties
Property | Propentofylline | rac 5-Hydroxy Propentofylline |
---|---|---|
Molecular Formula | C₁₅H₂₂N₄O₃ | C₁₅H₂₄N₄O₃ |
Molecular Weight (g/mol) | 306.37 | 308.38 |
Key Functional Group | 5-Oxohexyl | 5-Hydroxyhexyl |
Plasma Half-Life (hr) | 0.74 | Not fully characterized |
Metabolic Pathway | Phase I (Reduction) | Phase II (conjugation likely) |
While Propentofylline acts as a dual phosphodiesterase (PDE) inhibitor and adenosine reuptake inhibitor, its hydroxy metabolite exhibits nuanced pharmacological effects:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7